molecular formula C13H14N2O5S B11830886 (1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

Cat. No.: B11830886
M. Wt: 310.33 g/mol
InChI Key: JLIBVJHUCRCCTE-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a nitrobenzenesulfonyl group and an azabicycloheptane core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicycloheptane core, followed by the introduction of the nitrobenzenesulfonyl group and the carbaldehyde functionality. Common reagents used in these steps include sulfonyl chlorides, nitrobenzene derivatives, and aldehyde precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and organometallic compounds.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can undergo reduction to form reactive intermediates that interact with cellular components. The azabicycloheptane core may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

(1R,6S)-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

InChI

InChI=1S/C13H14N2O5S/c16-9-13-5-6-14(8-10(13)7-13)21(19,20)12-3-1-11(2-4-12)15(17)18/h1-4,9-10H,5-8H2/t10-,13-/m0/s1

InChI Key

JLIBVJHUCRCCTE-GWCFXTLKSA-N

Isomeric SMILES

C1CN(C[C@H]2[C@@]1(C2)C=O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CC2C1(C2)C=O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.